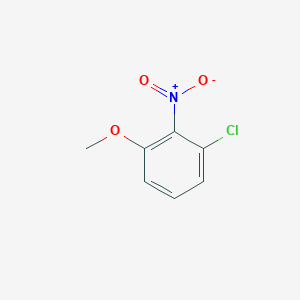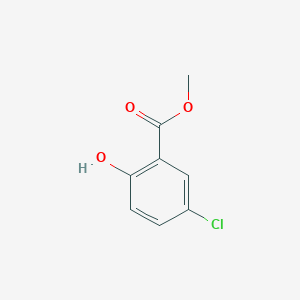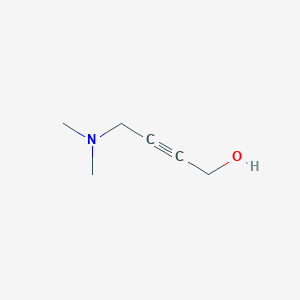
4-(Dimethylamino)but-2-yn-1-ol
Übersicht
Beschreibung
“4-(Dimethylamino)but-2-yn-1-ol” is a chemical compound with the molecular formula C6H11NO . It has a molecular weight of 113.16 . The compound is typically stored at temperatures between 2-8°C . It appears as a yellow to brown sticky oil to semi-solid substance .
Molecular Structure Analysis
The InChI code for “4-(Dimethylamino)but-2-yn-1-ol” is 1S/C5H9NO/c1-6-4-2-3-5-7/h6-7H,4-5H2,1H3 . The InChI key is IKFFVSYCVWIRMT-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“4-(Dimethylamino)but-2-yn-1-ol” has a molecular weight of 113.16 . It is typically stored at temperatures between 2-8°C . It appears as a yellow to brown sticky oil to semi-solid substance .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
- Antituberculosis Activity : A derivative of 4-dimethylamino-1-phenylbutan-2-ol demonstrated significant antituberculosis activity and is in the final stages of clinical trials, suggesting its potential in medical applications (Omel’kov, 2019).
- Optical Material Development : Research into π-conjugated organic materials based on methyl pyridinium compounds of 4-(dimethylamino)but-2-yn-1-ol revealed their potential for use in optical applications due to their structural properties, highlighting the compound's relevance in the field of materials science (Antony, 2019).
- Molecular Interaction Studies : Investigations into the self-association of α,β-enaminoketones, which are chemically related to 4-dimethylamino-1-phenylbutan-2-ol, have contributed to understanding molecular interactions, specifically hydrogen bonding dynamics in nonpolar solvents (Wójcik, 2004).
Catalysis and Synthesis Improvement
- Catalytic Applications : Research has explored the use of 4-dimethylamino-1-phenylbutan-2-ol derivatives as catalysts in acylation reactions, providing insights into potential industrial applications for the synthesis of complex organic molecules (Liu, 2014).
- Synthesis of Novel Organic Compounds : Studies have demonstrated the synthesis of new organic compounds using 4-dimethylamino-1-phenylbutan-2-ol, which serves as a precursor in the synthesis of potentially biologically active compounds, indicating its importance in pharmaceutical research (Zou, 2018).
Electronic and Photonic Applications
- Nonlinear Optical Properties : Investigations into novel chalcone derivative compounds, structurally related to 4-dimethylamino-1-phenylbutan-2-ol, revealed their potential in nonlinear optical applications, which can be crucial for the development of optical devices like optical limiters (Rahulan, 2014).
- Fluorescence Switching : Studies have shown that compounds structurally related to 4-dimethylamino-1-phenylbutan-2-ol can exhibit fluorescence switching behavior, which can be controlled by the solvent and cations, presenting applications in the field of molecular electronics and sensor development (Poteau, 2000).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-(dimethylamino)but-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-7(2)5-3-4-6-8/h8H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXCIUVDXLQDNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC#CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30328769 | |
| Record name | 4-(dimethylamino)but-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30328769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Dimethylamino)but-2-yn-1-ol | |
CAS RN |
14597-26-3 | |
| Record name | 4-(dimethylamino)but-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30328769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






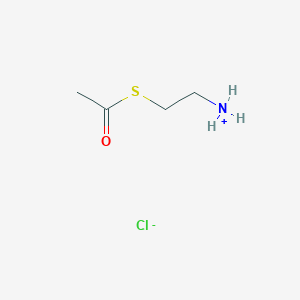
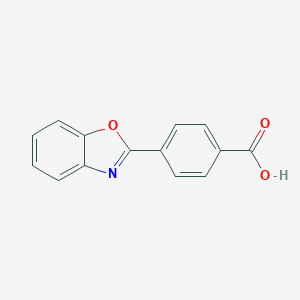

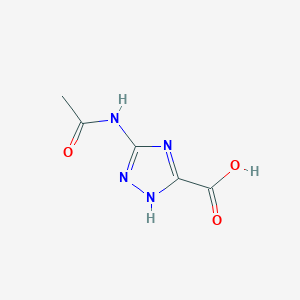
![Ethyl naphtho[1,2-b]thiophene-2-carboxylate](/img/structure/B183041.png)

![2H-1-Benzopyran-2-one, 4-[(2-phenylethyl)amino]-](/img/structure/B183047.png)
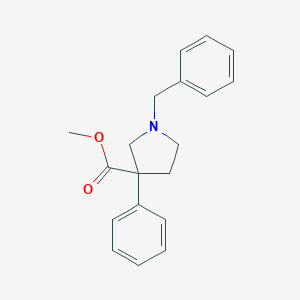
![2-amino-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B183050.png)
